molecular formula C16H18N2O5 B5908520 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid

Cat. No. B5908520
M. Wt: 318.32 g/mol
InChI Key: FFPDRTMJVCWJKP-SREVYHEPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, also known as PACAP27, is a neuropeptide that is widely distributed in the central and peripheral nervous systems. PACAP27 is a member of the VIP/secretin/glucagon family of peptides and is involved in a variety of physiological and pathological processes.

Mechanism of Action

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid exerts its effects through binding to three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is primarily responsible for the neuroprotective effects of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, while the VPAC1 and VPAC2 receptors are primarily responsible for the anti-inflammatory effects of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid. The activation of these receptors leads to the activation of multiple intracellular signaling pathways, including the cAMP/PKA, MAPK/ERK, and PI3K/Akt pathways.
Biochemical and Physiological Effects:
5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been shown to have a variety of biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory effects, 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been shown to regulate the release of several neurotransmitters, including dopamine, glutamate, and GABA. 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has also been shown to regulate the secretion of several hormones, including insulin and glucagon.

Advantages and Limitations for Lab Experiments

One advantage of using 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid in lab experiments is its ability to cross the blood-brain barrier, which allows it to exert its neuroprotective effects in the brain. However, one limitation of using 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid in lab experiments is its relatively short half-life, which may limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid. One area of research is the development of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid analogs with improved pharmacokinetic properties. Another area of research is the identification of novel signaling pathways activated by 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, which may lead to the development of new therapeutic targets for neurological and inflammatory diseases. Finally, the role of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid in the regulation of circadian rhythms and sleep-wake cycles is an area of research that is currently being explored.

Synthesis Methods

The synthesis of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid can be achieved using solid-phase peptide synthesis (SPPS). SPPS is a widely used method in peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain. The synthesis of 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid involves the coupling of the N-terminal amino acid, 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid, to a resin-bound amino acid. The peptide chain is then elongated using Fmoc-based SPPS. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Scientific Research Applications

5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been extensively studied for its role in a variety of physiological and pathological processes. 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has been shown to have neuroprotective effects in a variety of experimental models of neurological disorders, including stroke, traumatic brain injury, and Parkinson's disease. 5-[(3-carboxyacryloyl)amino]-2-(1-piperidinyl)benzoic acid has also been shown to have anti-inflammatory effects, which may be useful in the treatment of autoimmune diseases.

properties

IUPAC Name

5-[[(Z)-3-carboxyprop-2-enoyl]amino]-2-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O5/c19-14(6-7-15(20)21)17-11-4-5-13(12(10-11)16(22)23)18-8-2-1-3-9-18/h4-7,10H,1-3,8-9H2,(H,17,19)(H,20,21)(H,22,23)/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPDRTMJVCWJKP-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)/C=C\C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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